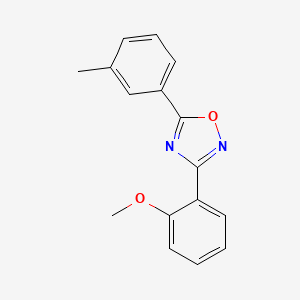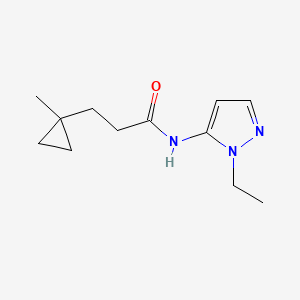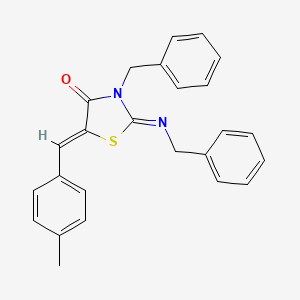![molecular formula C18H27NO6 B5216969 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate](/img/structure/B5216969.png)
1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate, also known as EPP, is a chemical compound that has gained importance in scientific research due to its potential therapeutic applications. EPP is a piperidine derivative that has been synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate is not fully understood, but it is believed to involve the inhibition of protein aggregation and the modulation of ion channels. 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein, which are proteins that are associated with neurodegenerative diseases. 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate has also been shown to modulate ion channels, which are involved in the transmission of signals in the nervous system.
Biochemical and Physiological Effects:
1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate can inhibit the aggregation of beta-amyloid and alpha-synuclein, which are proteins that are associated with neurodegenerative diseases. 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate has also been shown to inhibit the activity of nociceptive neurons, which are involved in the transmission of pain signals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate in lab experiments is that it has been shown to have potential therapeutic applications for neurodegenerative diseases and chronic pain. This makes it an attractive target for drug development. However, one limitation is that the synthesis of 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate is a complex process that requires expertise in organic chemistry. This may limit its availability for use in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate. One area of research could focus on the development of 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate-based drugs for the treatment of neurodegenerative diseases and chronic pain. Another area of research could focus on the elucidation of the mechanism of action of 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate. This could provide insights into the potential therapeutic applications of 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate. Additionally, further studies could be conducted to evaluate the safety and efficacy of 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate in animal models and clinical trials.
Synthesemethoden
The synthesis of 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate involves a multi-step process that begins with the reaction of 2-ethoxyphenol with epichlorohydrin to produce 3-(2-ethoxyphenoxy)propyl chloride. This intermediate is then reacted with piperidine to produce 1-[3-(2-ethoxyphenoxy)propyl]piperidine. Finally, this compound is reacted with oxalic acid to produce the oxalate salt of 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate. The synthesis of 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate is a complex process that requires careful attention to detail and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on the use of 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate can inhibit the aggregation of beta-amyloid and alpha-synuclein, which are proteins that are associated with these diseases.
Another area of research has focused on the potential use of 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate as an analgesic. Studies have shown that 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate can inhibit the activity of nociceptive neurons, which are involved in the transmission of pain signals. This suggests that 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate may have potential as a treatment for chronic pain.
Eigenschaften
IUPAC Name |
1-[3-(2-ethoxyphenoxy)propyl]piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C2H2O4/c1-2-18-15-9-4-5-10-16(15)19-14-8-13-17-11-6-3-7-12-17;3-1(4)2(5)6/h4-5,9-10H,2-3,6-8,11-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSGWZXFLSABKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCN2CCCCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Ethoxyphenoxy)propyl]piperidine;oxalic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5216889.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5216897.png)
![N-dibenzo[b,d]furan-3-yl-4-methoxy-3-nitrobenzamide](/img/structure/B5216903.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B5216907.png)

![4-oxo-4-({2-oxo-2-[(2-phenylethyl)amino]ethyl}amino)butanoic acid](/img/structure/B5216915.png)

![3,5-dichloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5216939.png)
![N-(3-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5216955.png)
![2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5216963.png)

![4,4,8-trimethyl-1-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium chloride](/img/structure/B5216987.png)
![N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5216988.png)